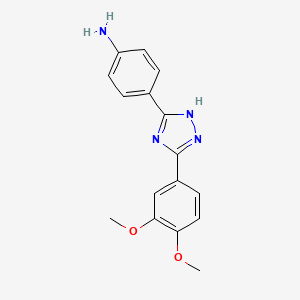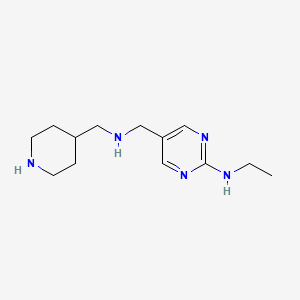
2-(Difluoromethoxy)pyrazine-6-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)pyrazine-6-acetonitrile is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethoxy group in this compound adds unique properties that can be exploited in different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)pyrazine-6-acetonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable pyrazine derivative with a difluoromethoxy-containing reagent. For example, the reaction of 2-chloropyrazine with difluoromethoxyacetonitrile under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)pyrazine-6-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy pyrazine oxides, while reduction can produce difluoromethoxy pyrazine amines .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)pyrazine-6-acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)pyrazine-6-acetonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Fluoromethoxy)pyrazine-6-acetonitrile
- 2-(Methoxy)pyrazine-6-acetonitrile
- 2-(Chloromethoxy)pyrazine-6-acetonitrile
Uniqueness
2-(Difluoromethoxy)pyrazine-6-acetonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents .
Propiedades
Fórmula molecular |
C7H5F2N3O |
|---|---|
Peso molecular |
185.13 g/mol |
Nombre IUPAC |
2-[6-(difluoromethoxy)pyrazin-2-yl]acetonitrile |
InChI |
InChI=1S/C7H5F2N3O/c8-7(9)13-6-4-11-3-5(12-6)1-2-10/h3-4,7H,1H2 |
Clave InChI |
AVZSVGASKVYVDB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C=N1)OC(F)F)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















